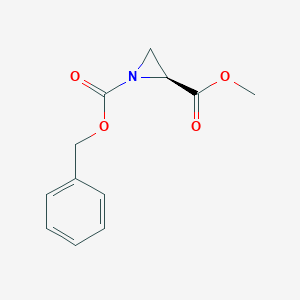
6-Cloro-3-metil-uracilo
Descripción general
Descripción
BCX-140 es un compuesto a base de ácido benzoico conocido por su papel como inhibidor de la neuraminidasa. La neuraminidasa es una enzima que juega un papel crucial en la replicación de los virus de la influenza. Al inhibir esta enzima, BCX-140 puede potencialmente prevenir la propagación del virus dentro del organismo huésped .
Aplicaciones Científicas De Investigación
BCX-140 se ha estudiado ampliamente por su posible uso en el tratamiento de infecciones por influenza. Su capacidad para inhibir la neuraminidasa lo convierte en una herramienta valiosa en la investigación antiviral. El compuesto se ha utilizado para seleccionar y caracterizar cepas resistentes del virus de la influenza, proporcionando información sobre los mecanismos de resistencia y ayudando a diseñar medicamentos antivirales más efectivos . Además, el papel de BCX-140 en la inhibición de la neuraminidasa tiene implicaciones para otras infecciones virales que dependen de enzimas similares para su replicación .
Mecanismo De Acción
El mecanismo de acción de BCX-140 implica su unión al sitio activo de la neuraminidasa. El grupo guanidino del compuesto interactúa con residuos específicos de aminoácidos, como Glu-276, en el sitio activo. Esta unión evita que la neuraminidasa escinda los residuos de ácido siálico, inhibiendo así la liberación de nuevas partículas virales de las células infectadas . Este mecanismo es crucial para limitar la propagación del virus dentro del organismo huésped .
Análisis Bioquímico
Biochemical Properties
6-Chloro-3-methyluracil has been used in the synthesis of antibacterial agents as inhibitors of Helicobacter pylori glutamate racemase . It interacts with various enzymes and proteins, and these interactions are crucial for its role in biochemical reactions .
Cellular Effects
The effects of 6-Chloro-3-methyluracil on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
6-Chloro-3-methyluracil exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a variety of biochemical pathways.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 6-Chloro-3-methyluracil can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of 6-Chloro-3-methyluracil vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are important considerations in its use .
Metabolic Pathways
6-Chloro-3-methyluracil is involved in various metabolic pathways. It interacts with enzymes or cofactors, and these interactions can affect metabolic flux or metabolite levels .
Transport and Distribution
6-Chloro-3-methyluracil is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 6-Chloro-3-methyluracil and any effects on its activity or function are significant. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Métodos De Preparación
La síntesis de BCX-140 implica el uso de derivados del ácido benzoico. La ruta sintética específica y las condiciones de reacción no están ampliamente documentadas en la literatura pública. Se sabe que el compuesto se prepara a través de una serie de reacciones químicas que modifican la estructura del ácido benzoico para incluir grupos funcionales necesarios para su actividad inhibitoria .
Análisis De Reacciones Químicas
BCX-140 experimenta varias reacciones químicas, centrándose principalmente en su interacción con la neuraminidasa. El compuesto se une al sitio activo de la neuraminidasa, impidiendo que la enzima escinda los residuos de ácido siálico en la superficie de las células huésped. Esta inhibición se logra mediante la formación de enlaces de hidrógeno y otras interacciones entre BCX-140 y residuos específicos de aminoácidos en el sitio activo de la neuraminidasa .
Comparación Con Compuestos Similares
BCX-140 es similar a otros inhibidores de la neuraminidasa, como el ácido 4-guanidino-2,4-didesoxi-2,3-deshidro-N-acetilneuramínico (GANA). BCX-140 se une al sitio activo de la neuraminidasa en una orientación opuesta a la de GANA. Esta orientación de unión única permite que BCX-140 interactúe con diferentes residuos de aminoácidos, proporcionando un enfoque alternativo para inhibir la actividad de la neuraminidasa . Otros compuestos similares incluyen BCX-2798 y BCX-1812, que también se dirigen a la neuraminidasa, pero pueden diferir en sus afinidades de unión e interacciones específicas con la enzima .
Propiedades
IUPAC Name |
6-chloro-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLXGFAZAARYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195763 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4318-56-3 | |
| Record name | 6-Chloro-3-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4318-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-methyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4318-56-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Chloro-3-methyluracil | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYQ4JL346J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














